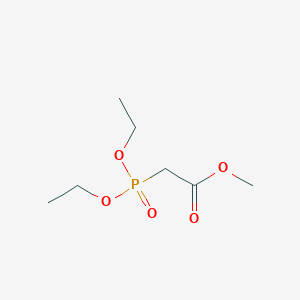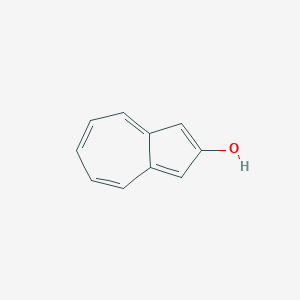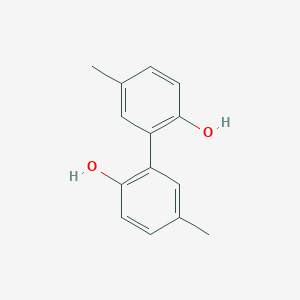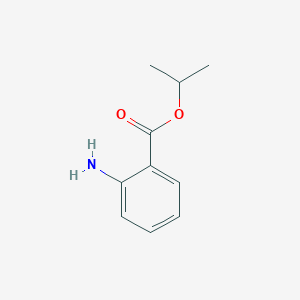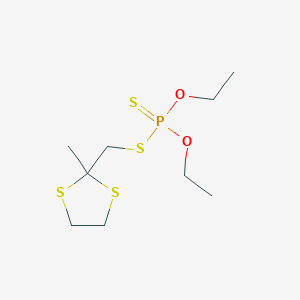
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester, also known as Disulfoton, is an organophosphorus compound that is widely used as a pesticide. It was first synthesized in the 1940s and has been used for insect control in agriculture and horticulture ever since. Disulfoton is a cholinesterase inhibitor, which means that it interferes with the normal functioning of the nervous system by blocking the breakdown of acetylcholine.
作用機序
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester acts as a cholinesterase inhibitor by binding irreversibly to the active site of acetylcholinesterase, an enzyme that breaks down acetylcholine. This results in the accumulation of acetylcholine in the synapse, leading to overstimulation of the nervous system and eventually paralysis. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also inhibits butyrylcholinesterase, another enzyme that breaks down acetylcholine, but to a lesser extent than acetylcholinesterase.
生化学的および生理学的効果
The biochemical and physiological effects of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester are primarily due to its cholinesterase inhibiting properties. It can cause a range of symptoms such as headache, dizziness, nausea, vomiting, diarrhea, abdominal cramps, sweating, salivation, lacrimation, blurred vision, muscle twitching, weakness, tremors, convulsions, respiratory depression, and even death in severe cases. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester exposure can also lead to long-term effects such as delayed neuropathy, which can cause permanent damage to the nervous system.
実験室実験の利点と制限
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has several advantages as a tool for scientific research. It is a potent and selective cholinesterase inhibitor, which allows researchers to study the effects of cholinergic dysfunction on the nervous system. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is also relatively inexpensive and readily available, making it a popular choice for laboratory experiments.
However, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also has several limitations. It is highly toxic and requires special handling and disposal procedures to prevent exposure. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester also has a short half-life in the body, which can make it difficult to study its long-term effects. Additionally, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is not a perfect model for all cholinesterase inhibitors, as it has some unique properties that may not be shared by other compounds.
将来の方向性
There are several future directions for research on Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester. One area of interest is the development of new cholinesterase inhibitors that are more selective and less toxic than Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester. Another area of research is the study of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester's effects on non-target organisms and the environment. There is also interest in using Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester as a tool for studying the mechanisms of neurological disorders such as Alzheimer's disease. Overall, Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester remains an important tool for scientific research, but its use should be carefully considered due to its toxicity and potential environmental impact.
合成法
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester is synthesized by reacting O,O-diethyl phosphorodithioate with 2-methyl-1,3-dithiolane in the presence of a base catalyst. The reaction produces Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester as a colorless to brownish-yellow liquid with a strong odor. The purity of Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester can be improved by further purification techniques such as distillation or recrystallization.
科学的研究の応用
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has been widely used in scientific research as a tool to study the effects of cholinesterase inhibition on the nervous system. It has been used in studies on the role of acetylcholine in memory and learning, as well as in studies on the effects of cholinesterase inhibitors on neurological disorders such as Alzheimer's disease. Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester has also been used as a model compound to study the metabolism and toxicity of organophosphorus pesticides in the environment.
特性
CAS番号 |
1018-28-6 |
|---|---|
製品名 |
Phosphorodithioic acid, O,O-diethyl S-((2-methyl-1,3-dithiolan-2-yl)methyl) ester |
分子式 |
C9H19O2PS4 |
分子量 |
318.5 g/mol |
IUPAC名 |
diethoxy-[(2-methyl-1,3-dithiolan-2-yl)methylsulfanyl]-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C9H19O2PS4/c1-4-10-12(13,11-5-2)16-8-9(3)14-6-7-15-9/h4-8H2,1-3H3 |
InChIキー |
PBYOJMHVUCJVNU-UHFFFAOYSA-N |
SMILES |
CCOP(=S)(OCC)SCC1(SCCS1)C |
正規SMILES |
CCOP(=S)(OCC)SCC1(SCCS1)C |
その他のCAS番号 |
1018-28-6 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





